molecular formula C14H15N3O2S2 B5801655 4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide

4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide

Cat. No.: B5801655
M. Wt: 321.4 g/mol
InChI Key: FAHKQXPEOZJDCC-UHFFFAOYSA-N
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Description

4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

1-benzyl-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c15-21(18,19)13-8-6-12(7-9-13)17-14(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKQXPEOZJDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzylamine with carbon disulfide to form benzylaminodithiocarbamate, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This makes it particularly valuable in cancer research compared to other benzenesulfonamide derivatives .

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